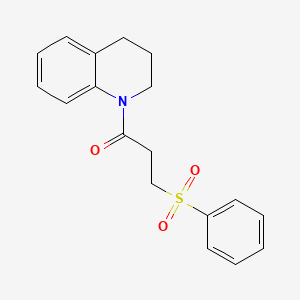

1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(12-14-23(21,22)16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLGMWUUELXFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332600 | |

| Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677833 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

881793-58-4 | |

| Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the dihydroquinoline core followed by sulfonylation to introduce the phenylsulfonyl group. The general synthetic pathway includes:

- Formation of Dihydroquinoline : Utilizing appropriate precursors and catalysts.

- Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base.

- Acetylation or other modifications : To achieve the final structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds based on the β-aryl-β-mercapto ketones scaffold have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer) cells. The cytotoxic effects were measured using MTT assays, demonstrating that certain compounds exhibited higher efficacy than standard treatments like Tamoxifen .

Table 1: Cytotoxicity Results Against MCF-7 Cells

| Compound Name | IC50 (µM) | Comparison to Tamoxifen |

|---|---|---|

| Compound A | 5.0 | Higher |

| Compound B | 10.0 | Comparable |

| Compound C | 15.0 | Lower |

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Compounds may activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some derivatives have been shown to halt cell cycle progression, particularly at the G2/M checkpoint.

- Inhibition of Metastasis : Certain studies suggest that these compounds can reduce cellular migration and invasion capabilities.

Case Studies

Several case studies have documented the biological activities associated with similar compounds:

- Case Study 1 : A study focused on a related quinolinone derivative demonstrated significant apoptosis induction in colorectal cancer cell lines, suggesting potential for therapeutic applications in gastrointestinal cancers .

- Case Study 2 : Another investigation revealed that a structurally similar compound exhibited neuroprotective effects in models of neurodegeneration, highlighting the versatility of this chemical scaffold beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Properties of Selected Compounds

*Estimated using in silico tools or inferred from analogous structures .

Key Observations :

- The target compound’s phenylsulfonyl group increases polarity compared to H2’s isobutylphenyl group, as reflected in its higher polar surface area (~70 vs. ~40 Ų). This may reduce membrane permeability but improve solubility .

- The methoxyindolyl derivative has intermediate flexibility and polarity, balancing bioavailability and target engagement.

Key Observations :

- H2’s isobutylphenyl group enhances lipophilicity, favoring membrane permeation and antioxidant/antitrypsin activities .

- The target compound’s phenylsulfonyl group may improve metabolic stability but reduce CNS penetration due to higher polarity.

- Compound 15’s stereochemistry ([α]D = −37°) and rigid structure likely contribute to selective receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.